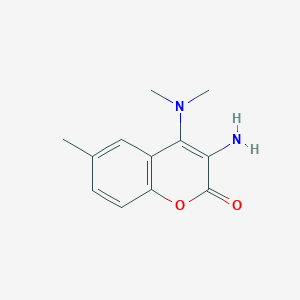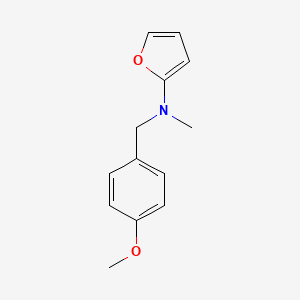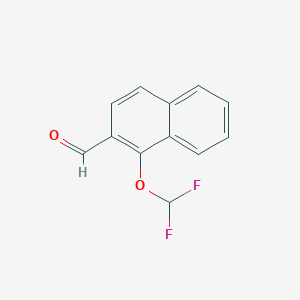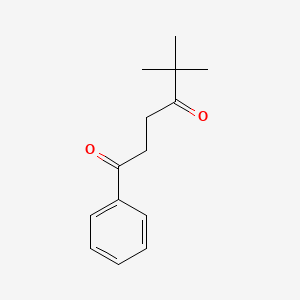![molecular formula C7H3ClF3N3 B11884660 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1260860-23-8](/img/structure/B11884660.png)
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a chloro group at the 8th position and a trifluoromethyl group at the 5th position on the triazolo[4,3-a]pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The general synthetic route includes the following steps:
Formation of Hydrazone Intermediate: The reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrazine hydrate forms a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the triazolo[4,3-a]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Aplicaciones Científicas De Investigación
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agricultural Chemistry: The compound is explored for its use as a fungicide and herbicide.
Material Science: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but lacks the trifluoromethyl group.
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazolopyridine derivative with different biological activities.
Uniqueness
The presence of both the chloro and trifluoromethyl groups in 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine imparts unique chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its efficacy in medicinal and agricultural applications .
Propiedades
Número CAS |
1260860-23-8 |
|---|---|
Fórmula molecular |
C7H3ClF3N3 |
Peso molecular |
221.57 g/mol |
Nombre IUPAC |
8-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-4-1-2-5(7(9,10)11)14-3-12-13-6(4)14/h1-3H |
Clave InChI |
CQAJJYYCVLXRTO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NN=CN2C(=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11884577.png)












![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)
